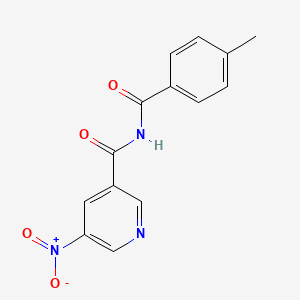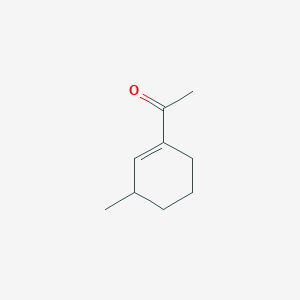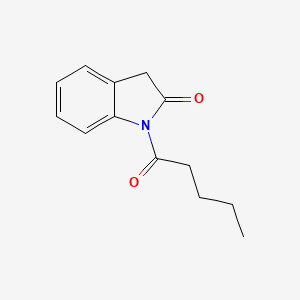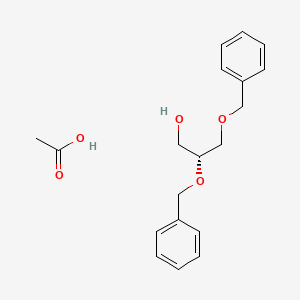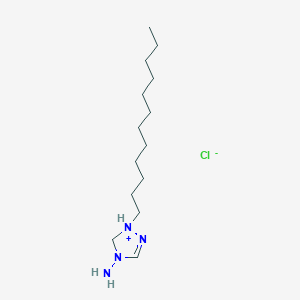
1,1,1,2-Tetrafluoro-2,2-diiodoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2-Tetrafluoro-2,2-diiodoethane is an organofluorine compound with the molecular formula C2F4I2 It is characterized by the presence of four fluorine atoms and two iodine atoms attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1,2-Tetrafluoro-2,2-diiodoethane can be synthesized through the reaction of tetrafluoroethylene with iodine. The reaction typically occurs in the gas phase and is facilitated by spectrophotometry at standard conditions (298.15 K) . The reaction can be represented as:
C2F4+I2→C2F4I2
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled reaction of tetrafluoroethylene with iodine under optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1,2-Tetrafluoro-2,2-diiodoethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form tetrafluoroethylene and iodine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products:
Substitution Reactions: Depending on the nucleophile used, various substituted tetrafluoroethane derivatives can be formed.
Reduction Reactions: The primary products are tetrafluoroethylene and iodine.
Wissenschaftliche Forschungsanwendungen
1,1,1,2-Tetrafluoro-2,2-diiodoethane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1,1,1,2-tetrafluoro-2,2-diiodoethane involves its ability to undergo substitution and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in substitution reactions, the iodine atoms are replaced by nucleophiles, leading to the formation of new compounds with different properties.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrafluoroethane (C2H2F4): A similar compound with four fluorine atoms but no iodine atoms.
1,2-Diiodotetrafluoroethane (C2F4I2): Another isomer with the same molecular formula but different structural arrangement.
1,1,2,2-Tetrafluoro-1,2-diiodoethane (C2F4I2): A closely related compound with a similar structure.
Uniqueness: 1,1,1,2-Tetrafluoro-2,2-diiodoethane is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
57171-63-8 |
|---|---|
Molekularformel |
C2F4I2 |
Molekulargewicht |
353.82 g/mol |
IUPAC-Name |
1,1,1,2-tetrafluoro-2,2-diiodoethane |
InChI |
InChI=1S/C2F4I2/c3-1(4,5)2(6,7)8 |
InChI-Schlüssel |
CJGCSCCKQJWTQF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(I)I)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
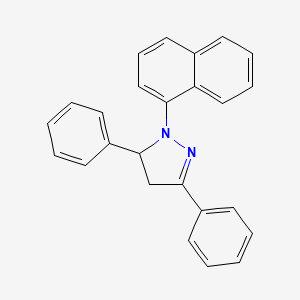
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)

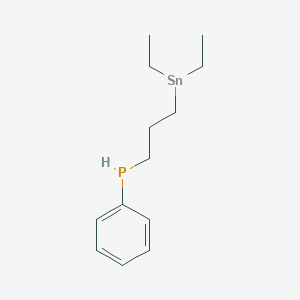
![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
